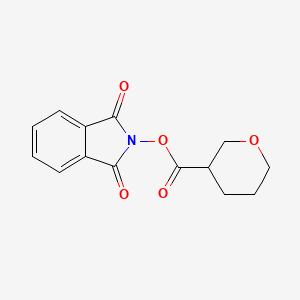
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylate, also known as IODO-3-CARBOX, is an organosulfur compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various organic compounds and has been used in the synthesis of pharmaceuticals and other biologically active substances. IODO-3-CARBOX has also been used for the synthesis of polymers and dyes.
Mecanismo De Acción
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX acts as a catalyst in the synthesis of organic compounds. It can activate the reaction of 1,3-dioxane-2-thione with isoindoline, resulting in the formation of the product. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX can be used to activate the reaction of peptides and proteins, and to study the structure and function of proteins.
Biochemical and Physiological Effects
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in the study of the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs and other biologically active substances on the body, as well as to study the effects of various environmental factors on the body. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in the study of the mechanisms of action of drugs and other biologically active substances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX is a versatile compound that can be used in a wide range of laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a variety of conditions. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX does not react with all compounds, and the reaction yields can vary depending on the reaction conditions and the reactants used.
Direcciones Futuras
There are many potential future directions for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX research. One potential direction is the development of new synthetic methods for the synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX and other organosulfur compounds. Additionally, the use of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX in the synthesis of polymers and dyes could be further explored. Another potential direction is the use of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX in the study of the biochemical and physiological effects of various compounds. Finally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX could be used in the development of novel drugs and other biologically active substances.
Métodos De Síntesis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX can be synthesized by the reaction of 1,3-dioxane-2-thione with isoindoline in the presence of an acid catalyst. The reaction mixture is heated at 80-90°C for several hours, and the product is then extracted and purified. The yields of the reaction vary depending on the reaction conditions and the reactants used.
Aplicaciones Científicas De Investigación
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in a wide range of scientific research applications. It has been used in the synthesis of polymers and dyes, as well as in the synthesis of pharmaceuticals and other biologically active substances. It has also been used in the synthesis of peptides and proteins, and in the study of enzyme-catalyzed reactions. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in the study of the structure and function of proteins and in the study of the mechanism of action of drugs.
Propiedades
IUPAC Name |
(1,3-dioxoisoindol-2-yl) oxane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-12-10-5-1-2-6-11(10)13(17)15(12)20-14(18)9-4-3-7-19-8-9/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWHLMZVWNLQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)
![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)
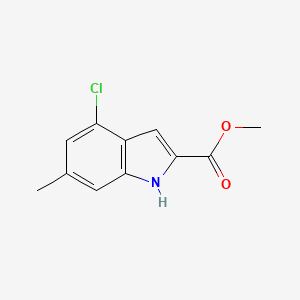

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)
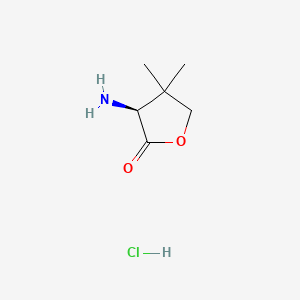

![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)
![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)
amine hydrochloride](/img/structure/B6604442.png)
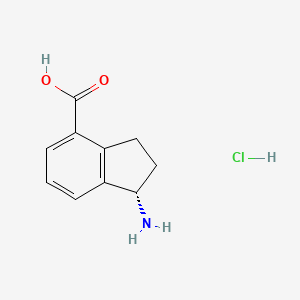
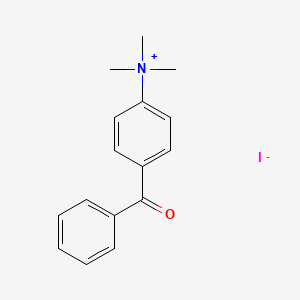
![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)
